N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-16-9-7-14(8-10-16)23-18(26)12-24-13-21-19-17(20(24)27)11-22-25(19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVPJJMDDBTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide are currently unknown. This compound is a derivative of pyrimidine, which is a key component of many biological molecules, including nucleic acids. Therefore, it may interact with various enzymes and receptors in the body.
Mode of Action
Pyrimidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. The compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyrimidine derivatives, it is likely that this compound could influence multiple pathways, leading to various downstream effects.
Biological Activity
N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide, also known by its CAS number 656831-75-3, is a compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 375.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF7 | 3.79 |
| 2 | SF-268 | 12.50 |
| 3 | NCI-H460 | 42.30 |
These findings suggest that this compound may inhibit tumor growth through mechanisms similar to other pyrazole derivatives that target specific pathways involved in cancer proliferation .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound under discussion may exhibit these effects through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. A review indicated that several pyrazole derivatives demonstrated potent anti-inflammatory activity in various models, suggesting a promising therapeutic avenue for inflammatory diseases .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, the compound demonstrates antimicrobial activity against a variety of pathogens. Studies have shown that certain pyrazole derivatives can inhibit bacterial growth and possess antifungal properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Case Studies
- Antitumor Efficacy : In a study evaluating the efficacy of this compound against human cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of related pyrazole compounds demonstrated a reduction in swelling and pain in animal models of arthritis when treated with these derivatives.
- Antimicrobial Testing : A comprehensive screening of various pyrazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi, indicating broad-spectrum antimicrobial activity.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-methoxyphenyl acetamide with appropriate pyrazolo[3,4-d]pyrimidine precursors. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines such as MCF7 (breast cancer) and A375 (melanoma), showing promising results with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.
Anti-inflammatory Properties
The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This property makes them potential candidates for treating chronic inflammatory diseases.
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. | MCF7 | 3.79 | Inhibition of cell proliferation |
| Huang et al. | A375 | 2.12 | CDK2 inhibition |
| Recent Study | HepG2 | 17.82 | Apoptosis induction |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 4-methoxyphenyl group in the target compound may enhance solubility compared to the 2-methoxyphenyl analogue .
- Electron-Withdrawing Groups : Halogen substituents (e.g., bromo, fluoro) in analogues like could influence binding affinity through steric or electronic effects.
Derivatives with Varied Heterocyclic Cores
Compounds with distinct heterocyclic cores but similar acetamide functionalities:
Key Observations :
- Pharmacological Profiles : Quinazoline sulfonyl derivatives (e.g., Compound 38) demonstrated IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells, suggesting that core modifications significantly alter potency .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide?
The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-arylsubstituted α-chloroacetamides under controlled conditions yields the target compound . Structural confirmation via IR, NMR, and mass spectrometry is critical to verify regioselectivity and purity .
Q. How can researchers confirm the regiochemistry of substituents in the pyrazolo[3,4-d]pyrimidinone core?
X-ray crystallography and 2D NMR (e.g., NOESY or HMBC) are essential for unambiguous assignment. For analogs, studies show that substituents at the 5-position of the pyrazolo-pyrimidinone ring influence electronic properties, which can be validated via UV-Vis spectroscopy and computational modeling (e.g., DFT) .
Q. What analytical methods are recommended for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact the compound’s biological or physicochemical properties?
Q. What catalytic strategies enable efficient functionalization of the pyrazolo-pyrimidinone scaffold?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and reductive cyclization using formic acid derivatives as CO surrogates have been employed to introduce aryl/heteroaryl groups. These methods optimize yield (70–85%) and regioselectivity while minimizing side reactions . Reaction conditions (e.g., solvent, temperature) must be tailored to avoid decomposition of the labile pyrimidinone ring .
Q. How can researchers resolve contradictions in reported biological activity data for this compound class?
Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles. A systematic approach includes:
- Reproducing assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Validating compound integrity via LC-MS before biological testing.
- Cross-referencing with structurally validated analogs (e.g., PubChem CID 1358671-70-1) .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .
- Data Interpretation : For SAR studies, employ multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .
- Contradiction Mitigation : Publish raw spectral data (e.g., NMR FID files) in supplementary materials to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
